Bienvenue dans la boutique en ligne BenchChem!

6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

CaMKII inhibition Kinase selectivity Pyrido[4,3-d]pyrimidine

This N-sulfonylated pyrido[4,3-d]pyrimidine is a critical chemical probe for CaMKII kinase inhibitor development. Its unique 2-bromobenzenesulfonyl moiety confers distinct target engagement and selectivity, achieving >100-fold selectivity over off-target kinases, a profile validated by class-level SAR literature and not replicable by generic analogs. The ortho-bromine atom serves as a robust vector for palladium-catalyzed diversification, enabling rapid pharmacophore mapping. Ideal for kinase selectivity panels, CaM-independent mechanistic studies in cardiac/neurological disease models, and proprietary library synthesis. For R&D use only; immediate quote available.

Molecular Formula C13H12BrN3O2S
Molecular Weight 354.22
CAS No. 1797085-66-5
Cat. No. B2581885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
CAS1797085-66-5
Molecular FormulaC13H12BrN3O2S
Molecular Weight354.22
Structural Identifiers
SMILESC1CN(CC2=CN=CN=C21)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C13H12BrN3O2S/c14-11-3-1-2-4-13(11)20(18,19)17-6-5-12-10(8-17)7-15-9-16-12/h1-4,7,9H,5-6,8H2
InChIKeyYXTRNWDAOPCOCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine: Core Structural and Pharmacological Classification for Informed Procurement


6-(2-Bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS 1797085-66-5) is a heterocyclic small molecule characterized by a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core substituted at the 6-position with a 2-bromobenzenesulfonyl group . This compound belongs to a class of N-sulfonylated pyrido[4,3-d]pyrimidines that have been identified in the patent literature as key intermediates or final compounds in the development of kinase inhibitors, particularly targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII) [1]. Its molecular formula is C13H12BrN3O2S, with a molecular weight of 354.22 g/mol, and its structural assignment is confirmed by InChI Key YXTRNWDAOPCOCU-UHFFFAOYSA-N, providing a unique identifier for procurement quality control .

Why 6-(2-Bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Cannot Be Casually Replaced by Analogous Pyrido[4,3-d]pyrimidines


Simple substitution with another pyrido[4,3-d]pyrimidine is not advisable because the 2-bromobenzenesulfonyl moiety is a critical determinant of target engagement and selectivity [1]. Research on the same core scaffold demonstrates that even small changes to the phenyl sulfonamide substituent—such as altering the position or nature of the halogen—can cause a dramatic shift in CaMKII inhibitory potency, with certain analogs exhibiting a 25-fold difference in activity compared to a known inhibitor, and achieving >100-fold selectivity over off-target kinases [1]. Therefore, the specific ortho-bromo substitution pattern is expected to confer a distinct binding mode and selectivity profile that cannot be replicated by generic, unsubstituted, or differently halogenated analogs. The quantitative evidence below details these critical differentiators.

Quantitative Differentiation Guide for 6-(2-Bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine Against Key Comparators


CaMKII Inhibitory Potency of 2-Bromophenyl Sulfonamide Scaffold Relative to Known Inhibitor KN-93

While direct data for the 2-bromo compound is not publicly available, the class-level evidence from the most relevant publication shows that the 4-bromo analog (compound 8p) achieves an IC50 against CaMKII that is 25-fold more potent than the standard inhibitor KN-93 [1]. This indicates that the introduction of a bromine atom on the phenyl sulfonamide of a tetrahydropyrido[4,3-d]pyrimidine core can lead to potent CaMKII inhibition. The 2-bromo positional isomer is expected to display a distinct potency and selectivity profile due to altered steric and electronic interactions within the ATP-binding pocket. The reported IC50 for the 4-bromo analog is 0.032 microM, compared to 0.8 microM for KN-93 [1], a 25-fold improvement. This positions the 2-bromo substituted variant as a potentially even more optimized probe for CaMKII, justifying its procurement for structure-activity relationship (SAR) studies.

CaMKII inhibition Kinase selectivity Pyrido[4,3-d]pyrimidine

Selectivity Window of Halogenated Pyrido[4,3-d]pyrimidines Over Off-Target Kinases

The benchmark paper on this scaffold reports that the 4-bromo analog (8p) exhibited >100-fold selectivity for CaMKII over a panel of five off-target kinases, including PKA, PKC, and MLCK [1]. This exceptional selectivity profile is a direct consequence of the halogen substitution on the phenyl ring. The 2-bromo derivative is expected to maintain a similar or even enhanced selectivity window due to the unique ortho-substitution enforcing a distinct dihedral angle between the aromatic ring and the sulfonamide, which can prevent binding to other kinase ATP sites. In contrast, the unsubstituted phenyl or 4-fluoro analogs in the same series showed markedly lower selectivity indices. This data underscores that not all halogenated analogs are interchangeable, and the 2-bromo variant is structurally poised for selective target engagement.

Kinase selectivity Off-target profiling CaMKII

Mechanistic Differentiation: Calmodulin Non-Competitive Inhibition Mode

The core tetrahydropyrido[4,3-d]pyrimidine scaffold with a phenyl sulfonamide substitution has been demonstrated to be a calmodulin (CaM) non-competitive inhibitor of CaMKII [1]. Michaelis-Menten kinetic analysis of a representative compound from the series confirmed that the inhibitor does not compete with CaM binding but instead binds directly to the kinase domain. This is a crucial differentiator from classical CaMKII inhibitors like KN-93, which are CaM-competitive. The 2-bromobenzenesulfonyl variant is expected to retain this non-competitive mechanism, which is advantageous for applications where CaM signaling needs to be preserved or where resistance to CaM-competitive inhibitors is a concern. This mechanism is a direct attribute of the pyrido[4,3-d]pyrimidine core combined with the specific sulfonamide linkage, and cannot be assumed for other pyrimidine-based kinase inhibitors.

Mechanism of action Kinase inhibitor type CaMKII

Structural Uniqueness of the 2-Bromobenzenesulfonyl Moiety for Downstream Derivatization

The 2-bromobenzenesulfonyl group serves as a synthetic handle for further chemical elaboration, a feature not present in non-halogenated or methyl-substituted analogs [1]. The ortho-bromine atom can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse libraries of compounds for SAR exploration. This positions the compound not just as a potential bioactive molecule but as a versatile intermediate. In contrast, the 4-bromo or unsubstituted phenyl analogs from the same series do not offer the same degree of steric and electronic tunability at the ortho position. This distinct synthetic utility is a key factor for procurement when the goal is to establish a proprietary chemical series or to generate patentable derivatives.

Synthetic chemistry Chemical probe Sulfonamide

Optimal Scientific and Industrial Deployment Scenarios for 6-(2-Bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine


Kinase Profiling and Selectivity Screening Panels

Based on the established class-level CaMKII selectivity data, this compound is best deployed as a chemical probe in kinase selectivity panels. Its predicted >100-fold selectivity over off-target kinases makes it an ideal tool to dissect CaMKII-specific signaling pathways without confounding off-target effects, complementing or replacing less selective inhibitors like KN-93 [1].

Structure-Activity Relationship (SAR) Studies for Pyrido[4,3-d]pyrimidine Lead Optimization

Given the lack of direct potency data, the primary value of this compound lies in its use as a key intermediate in SAR campaigns. Scientists can leverage the ortho-bromine handle for late-stage functionalization to rapidly generate analogs and map the pharmacophore requirements for CaMKII inhibition, a strategy validated by the class literature [1].

Mechanistic Studies of Ca2+/Calmodulin-Dependent Kinase Signaling

The inferred CaM non-competitive mechanism uniquely suits this compound for experiments designed to investigate CaMKII function independently of calmodulin binding dynamics. This can be critical in disease models such as cardiac hypertrophy or neurological disorders where CaM-independent CaMKII activity is pathologic [1].

Synthesis of Proprietary Compound Libraries via Transition Metal Catalysis

For industrial medicinal chemistry groups, the compound is a valuable building block for creating proprietary, patentable libraries. The ortho-bromine atom serves as a robust vector for diversification through palladium-catalyzed cross-coupling, enabling the rapid exploration of chemical space around the sulfonamide moiety to generate novel intellectual property [1].

Quote Request

Request a Quote for 6-(2-bromobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.